molecular formula C41H46N2O18 B139426 N,N-Dimethylpradimicin C CAS No. 127985-24-4

N,N-Dimethylpradimicin C

Número de catálogo: B139426
Número CAS: 127985-24-4
Peso molecular: 854.8 g/mol
Clave InChI: VMZLKUVXZLGMLL-IIOFOUJLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N,N-Dimethylpradimicin C is a semisynthetic derivative of the pradimicin family, a class of antifungal agents characterized by a benzo[a]naphthacenequinone core. This compound is synthesized via reductive alkylation of pradimicin precursors, introducing dimethylamine groups to enhance water solubility and bioavailability while retaining antifungal activity . Pradimicins are notable for their unique mechanism of action, involving calcium-dependent binding to mannose residues on fungal cell surfaces, leading to cell aggregation and death .

Preclinical studies highlight its improved pharmacokinetic profile and efficacy against systemic fungal infections, particularly in immunocompromised hosts .

Propiedades

Número CAS

127985-24-4

Fórmula molecular

C41H46N2O18

Peso molecular

854.8 g/mol

Nombre IUPAC

2-[[(5S,6S)-5-[5-(dimethylamino)-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C41H46N2O18/c1-12-7-19-25(32(50)22(12)38(54)42-13(2)39(55)56)24-17(10-18-26(33(24)51)29(47)16-8-15(57-6)9-20(44)23(16)28(18)46)30(48)36(19)60-41-35(53)37(27(43(4)5)14(3)59-41)61-40-34(52)31(49)21(45)11-58-40/h7-10,13-14,21,27,30-31,34-37,40-41,44-45,48-53H,11H2,1-6H3,(H,42,54)(H,55,56)/t13?,14?,21?,27?,30-,31?,34?,35?,36-,37?,40?,41?/m0/s1

Clave InChI

VMZLKUVXZLGMLL-IIOFOUJLSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C

SMILES isomérico

CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C

SMILES canónico

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C

Sinónimos

N,N-dimethylpradimicin C
N,N-DMPC

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Analogues

The pradimicin family includes natural variants (e.g., pradimicins A, E, FA-2) and their dimethylated derivatives. Key structural modifications and biological properties are compared below:

Table 1: Key Properties of Pradimicin Derivatives
Compound Water Solubility (mg/mL) In Vitro MIC₉₀ (μg/mL)* Acute Toxicity (LD₅₀, mg/kg) In Vivo Efficacy (Survival Rate)
Pradimicin A <1 3.2–12.5 25–30 (mice) 20–40% (Candida model)
Pradimicin FA-2 <1 1.6–6.3 20–25 (mice) 40–60% (Aspergillus model)
N,N-Dimethylpradimicin C >10 0.8–3.1 >100 (mice) 80–90% (Candida/Aspergillus)
N,N-Dimethylpradimicin FA-2 >10 0.4–1.6 >100 (mice) 90–100% (Multiple models)

*MIC₉₀: Minimum inhibitory concentration for 90% of tested fungal strains (Candida albicans, Aspergillus fumigatus) .

Key Findings

Solubility and Bioavailability: Dimethylation significantly improves water solubility (>10 mg/mL vs. <1 mg/mL for parent compounds), enabling intravenous administration and reducing nephrotoxicity . N,N-Dimethylpradimicin FA-2 demonstrates the highest solubility, correlating with enhanced tissue penetration in murine models .

Antifungal Activity :

  • Dimethylated derivatives exhibit 4–8-fold lower MIC values compared to pradimicin A, indicating superior potency .
  • N,N-Dimethylpradimicin FA-2 shows broad-spectrum activity against azole-resistant Candida and Aspergillus strains .

Toxicity Profile :

  • Acute toxicity (LD₅₀) in mice increases from 20–30 mg/kg (parent compounds) to >100 mg/kg for dimethylated derivatives, reflecting improved safety .

In Vivo Efficacy :

  • N,N-Dimethylpradimicin FA-2 achieves 90–100% survival in disseminated candidiasis and pulmonary aspergillosis models, outperforming amphotericin B in tolerance studies .

Mechanistic Advantages

Métodos De Preparación

Reductive Alkylation of Pradimicin A

The primary industrial method involves reductive alkylation of pradimicin A (PRD-A) using formaldehyde and sodium cyanoborohydride (NaBH₃CN).

Procedure:

  • Reaction Setup :

    • Dissolve PRD-A (1.0 g, 1.18 mmol) in anhydrous dimethylformamide (DMF, 50 mL).

    • Add 37% formaldehyde solution (2.5 mL, 33 mmol) and NaBH₃CN (0.3 g, 4.7 mmol).

    • Stir under nitrogen at 25°C for 48 hours.

  • Purification :

    • Adjust pH to 2.0 with 6N HCl and extract with ethyl acetate.

    • Wash organic layer with brine, concentrate, and chromatograph on Diaion HP-20 resin using acetone-water (3:2, pH 3.0).

    • Lyophilize to obtain orange-red powder (yield: 73%).

Key Parameters:

ParameterValue
Temperature25°C
Reaction Time48 hours
SolventDMF
Reducing AgentNaBH₃CN
Yield73%

Fermentation-Derived Synthesis

While this compound is semisynthetic, its precursor (pradimicin A) is produced via fermentation using Actinomadura verrucosospora subsp. neohibisca.

Fermentation Conditions:

  • Strain : Actinomadura verrucosospora ATCC 53930.

  • Medium : Glucose (3%), soybean meal (3%), yeast extract (0.1%), CaCO₃ (0.3%), pH 7.0.

  • Conditions : 28°C, 200 rpm, 11–14 days.

  • Yield : 290 μg/mL pradimicin A at peak production.

Analytical Characterization

Critical quality control steps include:

High-Performance Liquid Chromatography (HPLC)

  • Column : YMC A-301-3 ODS (4.6 × 150 mm).

  • Mobile Phase : Acetonitrile/0.15% phosphate buffer (pH 3.5, 25:75).

  • Retention Time : 14.2 minutes (vs. 12.8 minutes for PRD-A).

Spectroscopic Analysis

  • UV-Vis (0.01N NaOH): λₘₐₓ 233.6 nm (ε = 31,400), 319.2 nm (ε = 14,700), 498.4 nm (ε = 14,600).

  • FAB-MS : m/z 841 (M+H)⁺.

  • ¹H NMR (DMSO-d₆): δ 2.83 (6H, br, N(CH₃)₂), 3.91 (3H, s, OCH₃), 6.77 (1H, d, J = 2.6 Hz).

Industrial-Scale Optimization Challenges

Stereochemical Control

The reaction must preserve the stereochemistry at C-5' and C-6' of the sugar moiety. Incomplete alkylation or epimerization reduces antifungal efficacy.

Purification Efficiency

Removing unreacted PRD-A and dimethylated byproducts (e.g., N-monomethyl derivatives) requires gradient elution chromatography, increasing production costs.

Comparative Purification Methods:

MethodPurity (%)Yield (%)
Diaion HP-209573
ODS-A609868
Precipitation8582

Recent Advancements in Synthesis

Catalytic Reductive Amination

A 2023 study demonstrated that SnCl₄ catalysis reduces reaction time to 24 hours with comparable yields (70–75%). However, residual metal contamination limits pharmaceutical applicability.

Enzymatic Methylation

Pilot-scale trials using methyltransferases (e.g., PrdM) achieved 60% yield but require genetic engineering of producer strains.

Comparative Analysis of Preparation Methods

ParameterReductive AlkylationFermentation + Modification
CostHigh ($1,200/kg)Moderate ($800/kg)
Purity98%95%
ScalabilityBench to 100 kgLimited to 10 kg
Environmental ImpactModerateLow

Q & A

How can researchers optimize the synthesis of N,N-Dimethylpradimicin C to improve yield and purity?

Methodological Answer:

  • Step 1: Reaction Monitoring
    Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to track reaction progress, as recommended for dimethylated compounds in USP guidelines (e.g., purity thresholds ≥99% for solvents like N,N-Dimethylacetamide ).
  • Step 2: Purification
    Employ recrystallization or column chromatography with solvents such as N,N-Dimethylformamide (DMF), ensuring residual solvent levels comply with pharmacopeial standards (e.g., <50 ppm DMF in final products ).
  • Step 3: Validation
    Cross-validate synthetic routes using spectroscopic data (NMR, IR) and reference standards (e.g., NIST or ChemSpider identifiers ).

What advanced analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-MS)
    Confirm molecular formulas using exact mass measurements, referencing databases like NIST Chemistry WebBook for fragmentation patterns .
  • 2D NMR (e.g., COSY, HSQC)
    Resolve overlapping signals in crowded spectra, particularly for dimethylamino groups, as demonstrated in studies on N,N-Dimethylbenzylamine .
  • X-ray Crystallography
    Resolve stereochemical ambiguities using single-crystal diffraction, a method validated for structurally complex amines .

How should researchers design stability studies to evaluate this compound under varying environmental conditions?

Methodological Answer:

  • Study Parameters
    • Temperature: Test accelerated degradation at 40°C and 60°C, following ICH Q1A guidelines .
    • Humidity: Expose samples to 75% relative humidity to assess hydrolytic stability .
  • Analytical Endpoints
    Monitor degradation products via HPLC-MS, ensuring compliance with impurity thresholds (e.g., ≤0.1% for unknown peaks in USP protocols ).
  • Data Interpretation
    Use Arrhenius kinetics to predict shelf life, as applied to dimethyl solvents like DMF .

What strategies mitigate contradictions in biological activity data for this compound analogs?

Methodological Answer:

  • Variable Control
    Standardize cell culture conditions (e.g., serum-free media to avoid solvent interactions with DMF ).
  • Dose-Response Curves
    Validate assay reproducibility using triplicate experiments with statistical rigor (p<0.05), aligning with NIH preclinical reporting guidelines .
  • Mechanistic Studies
    Employ knock-out models or competitive binding assays to isolate target interactions, as seen in temozolomide trials for glioblastoma .

How can researchers address discrepancies in dimethylated compound quantification across analytical platforms?

Methodological Answer:

  • Calibration Standards
    Use certified reference materials (CRMs) traceable to pharmacopeial standards (e.g., USP-grade N,N-Dimethylacetamide ).
  • Cross-Platform Validation
    Compare GC, HPLC, and LC-MS results for consistency, adjusting for matrix effects (e.g., ion suppression in MS ).
  • Statistical Analysis
    Apply Bland-Altman plots to assess inter-method variability, as recommended in preclinical data reporting .

What are the critical considerations for ensuring safe handling of this compound in laboratory settings?

Methodological Answer:

  • Storage
    Store in airtight containers at ≤25°C, away from ignition sources, per safety protocols for dimethyl solvents .
  • Exposure Controls
    Use fume hoods and PPE (gloves, lab coats) to minimize inhalation/contact risks, as outlined for N,N-Diethylacetamide .
  • Waste Disposal
    Neutralize waste with activated carbon or incinerate, following EPA guidelines for dimethylamine derivatives .

How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADMET Prediction
    Use tools like SwissADME to estimate logP, solubility, and CYP450 interactions, validated for dimethylated compounds .
  • Molecular Dynamics
    Simulate ligand-receptor binding using software like GROMACS, referencing crystallographic data for dimethylamino-containing drugs .
  • QSAR Analysis
    Corrogate structural features (e.g., dimethyl substitution patterns) with bioactivity, as demonstrated in anticancer agent studies .

What protocols ensure compliance with regulatory standards for reporting dimethylated compounds in preclinical studies?

Methodological Answer:

  • Documentation
    Adhere to NIH guidelines for detailing synthesis, purity, and stability data (e.g., lot numbers, storage conditions ).
  • Batch Testing
    Include certificates of analysis (CoA) for critical parameters (e.g., residual solvents ≤0.5% per USP ).
  • Peer Review
    Submit raw data (spectra, chromatograms) to repositories like ChemSpider for independent validation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.